Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate is a complex organic compound with the molecular formula C10H14N2O4. This compound features a unique bicyclic structure, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate typically involves multiple steps. One common method includes the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions vary widely. Oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields amine derivatives. Substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in drug development. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications like boceprevir and pf-07321332.
3-Azabicyclo[3.3.1]nonane Derivatives: These compounds have similar bicyclic structures and are used in various chemical reactions.
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: Another bicyclic compound used in organic synthesis.
Uniqueness
Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate, also known by its CAS number 1339260-09-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O4 with a molecular weight of 226.232 g/mol. The compound features a bicyclic structure that is characteristic of various bioactive molecules.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related bicyclic compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of certain cephalosporins containing similar structural motifs against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the bicyclic component may enhance antibacterial activity .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Compounds containing azabicyclo structures are often investigated for their ability to inhibit enzymes involved in various metabolic pathways. For example, some derivatives have been noted for their activity against dipeptidyl peptidase IV (DPP-IV), a target in diabetes treatment .
Synthesis and Evaluation
A significant study focused on synthesizing this compound and evaluating its biological activity in vitro. The synthesis involved multi-step organic reactions that yielded high-purity compounds suitable for biological testing .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate |
InChI |
InChI=1S/C10H14N2O4/c1-16-10(15)7(11)2-3-12-8(13)5-4-6(5)9(12)14/h5-7H,2-4,11H2,1H3 |
InChI Key |
YXZDOCZTQJXSMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C(=O)C2CC2C1=O)N |
Origin of Product |
United States |
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